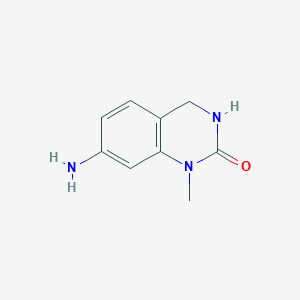

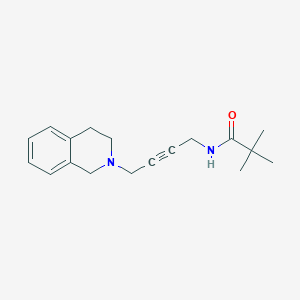

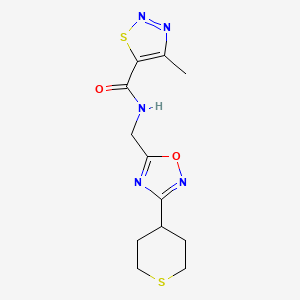

![molecular formula C8H10N2 B2767284 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 2375274-60-3](/img/structure/B2767284.png)

3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a nitrogen-containing heterocyclic compound . This compound can be used as a pharmaceutical raw material and intermediate .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . These derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, was found to have low molecular weight, making it an appealing lead compound beneficial for subsequent optimization .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring and a pyrazine ring . The molecular formula of 1H-pyrrolo[2,3-b]pyridine is C7H6N2 .Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity .Scientific Research Applications

Synthesis of Pyrrolo-Pyridines and Related Compounds

Deprotonation of 3-methylazines followed by reaction with benzonitrile produces an intermediate that, upon treatment with additional strong base, cyclizes to form 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This methodology has been extended to various nitriles and β-methylazines, demonstrating the versatility of this approach in synthesizing pyrrolo-pyridines, quinolines, pyridines, quinoxalines, and pyrimidines (Davis et al., 1992).

Structural Studies

A series of 3-hydroxy-2-methyl-4(1H)-pyridinones has been synthesized and studied using single crystal X-ray diffraction, revealing insights into the structural characteristics of these compounds (Nelson et al., 1988).

Reactivity and Catalysis

The reactivity of certain complexes towards N-heteroaromatic compounds like pyridine and pyrrole has been explored, highlighting regioselective hydrogenation processes. Such studies are crucial for understanding catalytic reactions involving heteroaromatic compounds (Borowski et al., 2003).

Organocatalytic Syntheses

Organocatalytic approaches have enabled the synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. These compounds are of significant interest due to their biological activities, illustrating the importance of such synthetic strategies in medicinal chemistry (Chen et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The compound’s interaction with FGFRs results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is mentioned that a compound with a low molecular weight would be an appealing lead compound, beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells . These results indicate that the compound has a significant impact on the molecular and cellular levels.

Future Directions

Biochemical Analysis

Biochemical Properties

3-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making this compound a potential candidate for cancer therapy .

Cellular Effects

In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . Furthermore, this compound has also been found to significantly inhibit the migration and invasion of these cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with FGFRs . Upon binding to these receptors, the compound induces dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, resulting in the activation of downstream signaling pathways .

Properties

IUPAC Name |

3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-5-10-7-3-2-4-9-8(6)7/h2-4,6,10H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCDEWGXQBLMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

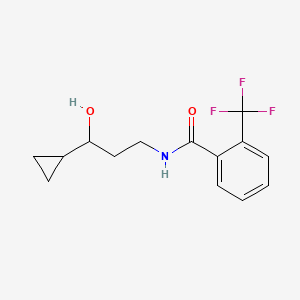

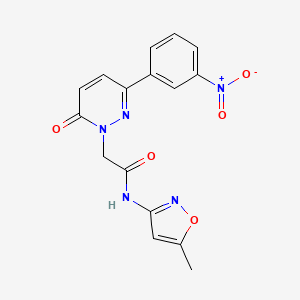

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2767201.png)

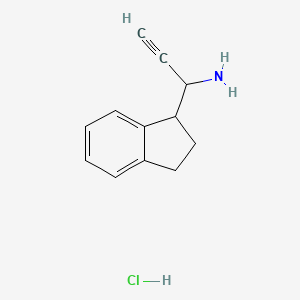

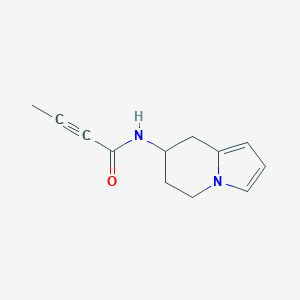

![4-Fluoro-3-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2767211.png)

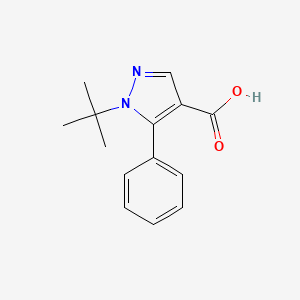

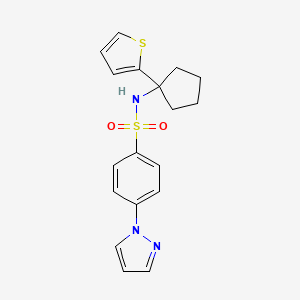

![5-{[(E)-2-furylmethylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2767217.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2767218.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2767220.png)